2,2-Dinitroadamantane

Beschreibung

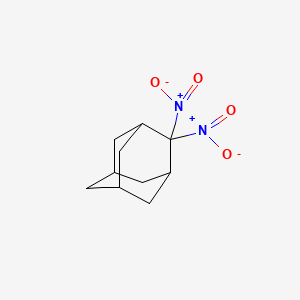

2,2-Dinitroadamantane (CAS: 88381-75-3) is a nitro-functionalized adamantane derivative characterized by two nitro groups attached to the bridgehead carbons (C2 positions) of the adamantane scaffold. Its synthesis, first reported by Archibald and Baum, involves the oxidative nitration of 2-nitroadamantane using sodium nitrite and silver nitrate, achieving a high yield of 89% . The compound’s structure was confirmed via X-ray crystallography, revealing a distorted adamantane framework with nitro groups inducing steric strain and altering electronic properties . This structural modification enhances thermal stability, making it a candidate for high-energy materials and pharmaceutical intermediates .

Eigenschaften

CAS-Nummer |

88381-75-3 |

|---|---|

Molekularformel |

C10H14N2O4 |

Molekulargewicht |

226.23 g/mol |

IUPAC-Name |

2,2-dinitroadamantane |

InChI |

InChI=1S/C10H14N2O4/c13-11(14)10(12(15)16)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 |

InChI-Schlüssel |

LLYKIMPMZLMAOC-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2CC3CC1CC(C2)C3([N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2,2-Dinitroadamantane typically involves the nitration of adamantane derivatives. One common method is the reaction of adamantane with nitric acid in the presence of sulfuric acid, which introduces nitro groups at the 2,2-positions on the adamantane skeleton . The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity.

Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

2,2-Dinitroadamantane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form nitro derivatives with higher oxidation states.

Reduction: Reduction reactions typically convert the nitro groups to amino groups, resulting in diaminoadamantane derivatives.

Substitution: The nitro groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,2-Dinitroadamantane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other adamantane derivatives and as a model compound for studying cage-like structures.

Biology: Research has explored its potential as a scaffold for drug design, particularly in antiviral and anticancer therapies.

Medicine: Its derivatives are investigated for their pharmacological properties, including antiviral and neuroprotective effects.

Wirkmechanismus

The mechanism by which 2,2-Dinitroadamantane exerts its effects is primarily related to its structural properties. The rigid, cage-like structure allows for high stability and specific interactions with molecular targets. In biological systems, its derivatives can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thermodynamic and Stability Analysis

Density Functional Theory (DFT) studies reveal that nitro substitution significantly impacts heats of formation (HOF). For example:

- 2,2-Dinitroadamantane : HOF = +218 kJ/mol (calculated) .

- 1,3-Dinitroadamantane: HOF = +195 kJ/mol (hypothesized lower due to less strain) .

Functional Group Positioning and Reactivity

- Bridgehead vs. Non-Bridgehead Nitro Groups: this compound’s nitro groups at bridgehead positions hinder further nitration due to steric crowding, unlike 2-nitroadamantane, which readily forms this compound . In contrast, 2,6-dinitroadamantane allows additional nitration at C6, enabling synthesis of tetranitroadamantane derivatives .

Comparison with Dinitrotoluenes :

Property This compound 2,4-Dinitrotoluene Molecular Framework Rigid adamantane core Flexible toluene ring Stability Higher thermal stability Prone to decomposition <200°C Applications Energetic materials Explosives, dyes The adamantane core imparts superior thermal stability compared to aromatic dinitro compounds like 2,4-dinitrotoluene ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.